molecular formula C18H23N3 B5875513 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine

1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B5875513
M. Wt: 281.4 g/mol
InChI Key: DCFLZEDCMGAMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, commonly known as DMPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

DMPP is a potent agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, which are ion channels that are widely distributed throughout the nervous system. Upon binding to 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, DMPP causes the channels to open, resulting in the influx of cations such as sodium and calcium. This leads to depolarization of the cell membrane and the generation of an action potential. The activation of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine by DMPP has been shown to modulate neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects
DMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMPP can enhance the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. DMPP has also been shown to increase the activity of enzymes involved in the synthesis and degradation of neurotransmitters. In vivo studies have demonstrated that DMPP can modulate the activity of brain regions involved in reward, learning, and memory.

Advantages and Limitations for Lab Experiments

DMPP has several advantages as a tool compound for studying 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine. It is a potent and selective agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, which allows for precise control of receptor activation. DMPP is also relatively stable and easy to synthesize, which makes it a cost-effective tool compound. However, DMPP has several limitations. It has a short half-life, which limits its use in in vivo studies. DMPP also has a low water solubility, which can make it difficult to administer in aqueous solutions.

Future Directions

There are several future directions for research on DMPP. One area of interest is the development of novel compounds that target specific subtypes of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine. Another area of interest is the use of DMPP as a tool compound to study the role of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in neurological disorders such as Parkinson's disease and epilepsy. Additionally, there is interest in the development of DMPP-based therapies for addiction and Alzheimer's disease.
Conclusion
In conclusion, DMPP is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a potent agonist of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine and has a variety of biochemical and physiological effects. DMPP has several advantages as a tool compound for studying 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine, but also has limitations. Future research on DMPP will likely focus on the development of novel compounds and the use of DMPP-based therapies for neurological disorders.

Synthesis Methods

DMPP can be synthesized by reacting 2,5-dimethylbenzyl chloride with 2-pyridylmagnesium bromide, followed by reaction with piperazine. The resulting product is then purified by column chromatography.

Scientific Research Applications

DMPP has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. It has been used as a tool compound to study the function of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in the central and peripheral nervous systems. DMPP has also been used to investigate the role of 1-(2,5-dimethylbenzyl)-4-(2-pyridinyl)piperazine in addiction, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-15-6-7-16(2)17(13-15)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFLZEDCMGAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.